molecular formula C37H54N12O10 B12380563 Tryglysin A

Tryglysin A

Cat. No.: B12380563
M. Wt: 826.9 g/mol
InChI Key: WZOBOAWAHPIIQL-POOCDACNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tryglysin A is a novel ribosomally synthesized and post-translationally modified peptide (RiPP) that functions as a potent and highly selective antibacterial agent . This compound is a Radical S-adenosylmethionine (RaS)-RiPP, characterized by an unusual Trp-Gly-Lys linkage in its structure . Its production in Streptococcus mutans is regulated by an SHP/Rgg quorum-sensing system, indicating its role in bacterial interference and niche competition . This compound exhibits potent, narrow-spectrum antibacterial activity against various Streptococcus species, including S. pneumoniae , S. mutans , S. ferus , S. mitis , and S. oralis . It demonstrates efficacy at nanomolar concentrations, with a minimal inhibitory concentration (MIC) of less than 100 nM for some species . Research indicates that this compound can modulate the growth of oral streptococci in ex-vivo oral microbiome models, suggesting a potential role in influencing microbial community dynamics . This selective activity makes it an excellent research tool for studying interspecies bacterial competition, quorum sensing mechanisms in streptococci, and the development of targeted antibacterial strategies that may avoid broad-spectrum disruption of microbiomes . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C37H54N12O10

Molecular Weight

826.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C37H54N12O10/c1-19(2)31(40)36(57)47-26(13-29(39)51)34(55)49-28(17-50)35(56)46-25(11-20-14-42-23-8-4-3-7-22(20)23)32(53)43-16-30(52)45-24(9-5-6-10-38)33(54)48-27(37(58)59)12-21-15-41-18-44-21/h3-4,7-8,14-15,18-19,24-28,31,42,50H,5-6,9-13,16-17,38,40H2,1-2H3,(H2,39,51)(H,41,44)(H,43,53)(H,45,52)(H,46,56)(H,47,57)(H,48,54)(H,49,55)(H,58,59)/t24-,25-,26-,27-,28-,31-/m0/s1

InChI Key

WZOBOAWAHPIIQL-POOCDACNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)N

Origin of Product

United States

Analytical Methodologies for Structural Determination

High-Resolution QTOF-MS Analysis

A cornerstone of the analytical process was high-resolution quadrupole time-of-flight mass spectrometry (HR-QTOF-MS). nih.gov This technique provides highly accurate mass measurements, which is crucial for determining the elemental composition of an unknown compound. lcms.cz For this compound, HR-QTOF-MS analysis of culture supernatants from S. ferus revealed a parent ion with an accurate mass-to-charge ratio (m/z) of 823.3868. nih.gov This precise measurement, along with tandem MS (MS/MS) fragmentation patterns, was consistent with the C-terminal seven amino acids of the precursor peptide, WgkA, but with a modification that resulted in a loss of 4 Daltons. nih.gov This initial data was instrumental in guiding further structural investigation. The high resolving power of QTOF instruments is essential for separating target analytes from complex biological matrices and providing confident identification. thermofisher.com

Integration of Analytical Chemistry Techniques

The complete structural determination of this compound was not possible through a single technique but rather through the synergistic integration of several analytical chemistry methods. nih.govnsf.govasm.orgnih.gov High-performance liquid chromatography (HPLC) was used to purify this compound from the complex mixture of molecules present in the bacterial culture. nih.govbiorxiv.orgbiorxiv.org The purified compound was then subjected to further analysis.

The low yield of the naturally produced peptide necessitated a synthetic approach to confirm the proposed structure. nih.gov The synthesis of this compound and its comparison with the natural product using techniques like HR-MS and tandem HR-MS provided definitive proof of its structure. nih.gov This combination of isolation, high-resolution mass spectrometry, and chemical synthesis represents a powerful strategy for characterizing novel natural products. aragen.com

Biosynthetic Pathway and Genetic Regulation of Tryglysin a

Genomic Context of Tryglysin Biosynthetic Gene Clusters (BGCs)

The biosynthesis of Tryglysin A is orchestrated by a dedicated biosynthetic gene cluster (BGC), which is a common organizational feature for the production of secondary metabolites in bacteria. nih.gov These clusters in Streptococcus species that produce Tryglysin are classified as Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) operons. asm.orgnih.gov

Organization of RiPP Operons

The Tryglysin BGC, also referred to as the wgk operon, is a specialized locus that encodes all the necessary machinery for the production of this novel antimicrobial compound. nih.govresearchgate.net In bacteria, the genes responsible for the biosynthesis of such natural products are typically grouped together in the genome, allowing for coordinated regulation and expression. youtube.com The pairing of the regulatory genes with the biosynthetic operon is a conserved feature across various streptococci. nih.govnsf.gov In Streptococcus mutans, the wgk operon is part of the core genome and is found to be highly conserved across different strains. nih.gov The organization of the operon includes genes for a precursor peptide, a modifying enzyme, and often transport proteins. asm.org

Components: Leader Peptide, Core Peptide, Radical-SAM Enzyme

The key components encoded by the Tryglysin RiPP operon are the precursor peptide and a radical S-adenosyl-L-methionine (SAM) enzyme. asm.orgnih.gov

Precursor Peptide: Like other RiPPs, Tryglysin originates from a ribosomally synthesized precursor peptide. nih.gov This precursor consists of two distinct regions: an N-terminal "leader peptide" and a C-terminal "core peptide". frontiersin.org The leader peptide is crucial for guiding the post-translational modifications of the core peptide by the biosynthetic enzymes. frontiersin.org The core peptide is the actual structural precursor to the final natural product. frontiersin.org In the case of Tryglysin, the precursor peptide has a conserved Trp-Gly-Lys (WGK) motif within its core sequence, which gives the operon its "WGK" designation. asm.orgnih.gov

Radical-SAM Enzyme: The defining modification of Tryglysin is catalyzed by a radical SAM (RaS) enzyme. asm.orgnih.gov These enzymes are part of a large superfamily known for their ability to catalyze a wide range of complex chemical reactions by utilizing a [4Fe-4S] cluster and S-adenosyl-L-methionine to generate a highly reactive radical species. nih.govfrontiersin.org In the biosynthesis of this compound, the RaS enzyme creates an unusual macrocyclic structure characterized by a Trp-Gly-Lys linkage. nih.govnih.gov Specifically, the enzyme forges two carbon-carbon bonds between a tryptophan and a lysine (B10760008) residue within the core peptide, resulting in a novel tetrahydro- nsf.govresearchgate.netbenzindole motif. researchgate.net This unique modification makes this compound the founding member of a new subclass of RiPPs. researchgate.net Some RaS enzymes involved in RiPP biosynthesis have a RiPP recognition element (RRE) that interacts with the leader peptide of the precursor. asm.orgfrontiersin.org

Quorum Sensing (QS) Regulation of Tryglysin Production

The production of Tryglysin is not constitutive but is instead tightly regulated by a cell-to-cell communication system known as quorum sensing (QS). asm.orgnih.gov This allows the bacterial population to coordinate the expression of the Tryglysin BGC in a density-dependent manner. researchgate.net The specific QS system governing Tryglysin biosynthesis is the Rgg/SHP (regulator gene of glucosyltransferase/short hydrophobic peptide) system. nih.govnih.govnsf.gov

Role of Short Hydrophobic Peptides (SHPs) as Pheromones

The signaling molecules, or pheromones, in this QS circuit are short hydrophobic peptides (SHPs). nih.govnih.gov These peptides are typically synthesized as larger precursors and are processed during their export from the cell to become mature, active pheromones. nih.gov As the bacterial population density increases, the extracellular concentration of the SHP pheromone rises. nih.gov When a threshold concentration is reached, these SHPs are imported back into neighboring bacterial cells via oligopeptide transporters. nih.gov Inside the cell, the SHPs directly interact with their cognate Rgg transcriptional regulators to modulate gene expression. nih.govnih.gov The hydrophobicity of these peptides is a critical feature for their function. researchgate.net

Function of Rgg Transcriptional Regulators

Rgg proteins are a family of transcriptional regulators that are common in streptococci and are central to the Rgg/SHP quorum-sensing systems. nih.govnih.gov They function as intracellular receptors for the SHP pheromones. nih.gov Upon binding to their cognate SHP, Rgg regulators undergo a conformational change that alters their DNA-binding affinity and transcriptional activity. nih.gov This interaction can either activate or repress the transcription of target genes. nih.gov In the context of Tryglysin production, the binding of the specific SHP to its partner Rgg regulator leads to the activation of the wgk operon, thereby initiating the biosynthesis of Tryglysin. nih.govresearchgate.net

PdrA-WGK Pathway in Streptococcus mutans

In Streptococcus mutans, the Rgg/SHP system that controls Tryglysin B production has been specifically identified and characterized. nih.gov This system consists of an Rgg regulator named PdrA (pheromone-dependent regulator of RiPP) and its cognate SHP. nih.gov The gene encoding PdrA is located adjacent to the wgk biosynthetic gene cluster. nih.gov Research has demonstrated that the addition of the cognate SHP to S. mutans cultures leads to a dose-dependent induction of the wgk operon promoter, and this induction is strictly dependent on the presence of PdrA. nih.gov This confirms that the PdrA-WGK pathway is a bona fide quorum-sensing system that directly regulates the production of Tryglysin B in S. mutans. nih.gov

Density-Dependent Gene Expression

The production of this compound is regulated by a density-dependent mechanism known as quorum sensing (QS). nih.gov In bacteria like Streptococcus mutans, QS systems allow individual cells to monitor their population density and coordinate gene expression across the community. nih.gov The biosynthesis of tryglysin is specifically controlled by a bona fide short hydrophobic peptide (SHP)/Rgg quorum-sensing system. nih.govnih.gov

This regulatory system functions as a molecular switch. As the bacterial population grows, the concentration of the signaling molecule, SHP, increases in the extracellular environment. Once a threshold concentration is reached, the SHP signal is detected, leading to the activation of the transcriptional regulator Rgg. This activated regulator then induces the expression of the biosynthetic gene cluster responsible for producing tryglysin. nih.govnih.gov This density-dependent regulation ensures that the antimicrobial peptide is produced primarily at high cell densities, a condition where interspecies competition for resources is most intense. nih.gov The linkage of SHP/Rgg regulatory systems to the biosynthetic operons for these types of peptides is a conserved feature across many streptococci. nih.govasm.org

Enzymology of Post-Translational Modifications

This compound is classified as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), a class of natural products that undergo significant enzymatic alteration after initial synthesis on the ribosome. nih.gov The unique structure of this compound is the result of complex enzymatic modifications to a precursor peptide. researchgate.net

Radical SAM Enzyme-Mediated Cyclization

A key enzyme in the biosynthesis of this compound is a radical S-adenosyl-L-methionine (SAM) enzyme, often abbreviated as a RaS enzyme. nih.govnih.gov These enzymes are part of a large superfamily known for their ability to catalyze a wide range of complex chemical reactions by using a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. nih.govnih.gov In the tryglysin biosynthetic pathway, the RaS enzyme is responsible for installing unprecedented cyclization motifs onto the precursor peptide. nih.gov This enzymatic action creates the characteristic macrocyclic structure of this compound. researchgate.net The biosynthetic operon that codes for this compound prominently features the gene for this specialized radical SAM enzyme. nih.gov

Regio- and Stereospecificity of Modifications

The post-translational modifications that form this compound are highly specific, resulting in a unique and complex chemical architecture. The defining feature of the tryglysin family, including this compound and the related Tryglysin B, is an unusual Trp-Gly-Lys linkage. nih.govasm.org The radical SAM enzyme catalyzes the formation of a thioether bond, a hallmark of sactipeptides, but in a novel manner. nih.govcore.ac.uk Specifically, the modification results in an unprecedented tetrahydro- nih.govnih.govbenzindole motif. researchgate.net This structure qualifies tryglysins as the founding members of a new subclass of RiPPs. researchgate.net While the precise stereochemistry at the α- and δ-carbons of the cross-linked lysine residue has not been fully determined, the enzymatic process is inherently regio- and stereospecific, consistently producing the same final structure. nih.gov

Comparative Biosynthesis Across Streptococcal Strains

Similarities in BGCs between S. mutans and S. ferus

The biosynthetic gene cluster (BGC) responsible for producing tryglysin is not unique to a single streptococcal species. A locus highly similar to the one in the well-studied oral bacterium Streptococcus mutans is also found in Streptococcus ferus, an oral streptococcus first isolated from wild rats. nih.govnih.govasm.org The BGC in S. mutans is referred to as the "WGK" RaS-RiPP operon, named for a conserved Tryptophan-Glycine-Lysine motif in the precursor peptide. nih.gov Analysis shows high levels of conservation of this operon across different S. mutans strains. researchgate.net This conservation extends to S. ferus, which produces this compound, while S. mutans produces the closely related Tryglysin B. nih.gov The pairing of the SHP/Rgg regulatory system with the RaS biosynthetic operon is a conserved feature in both species, indicating a shared regulatory and synthetic architecture. nih.gov

Evolutionary and Ecological Implications of Conserved Biosynthetic Pathways

The high degree of conservation of the tryglysin BGC across different streptococcal species suggests a significant evolutionary advantage conferred by its product. mdpi.com The primary ecological role of tryglysin appears to be in interspecies competition within complex microbial environments like the oral cavity. nih.gov Tryglysins exhibit potent and specific inhibitory activity against the growth of other streptococci, such as S. mitis, S. oralis, and S. sanguinis, but not against other Gram-positive bacteria like Enterococcus faecalis. nih.govasm.org

By producing this antimicrobial peptide, species like S. mutans and S. ferus can gain a competitive advantage by suppressing the growth of closely related competitors that occupy the same ecological niche. asm.orgmdpi.com This is particularly relevant in the oral microbiome, where streptococci are a dominant genus and competition for resources and colonization sites is fierce. nih.gov The conservation of this biosynthetic pathway underscores its importance for the ecological fitness and persistence of these bacteria in their native habitats. mdpi.com

Molecular and Cellular Mechanisms of Action of Tryglysin a

Specificity of Biological Activity

A defining characteristic of Tryglysin A is its narrow spectrum of activity, primarily targeting other streptococcal species while leaving many other Gram-positive bacteria unaffected. nih.govresearchgate.netbiorxiv.orgasm.orgmicrobiomepost.comacs.orgresearchgate.net This high degree of selectivity suggests a specific molecular target or mechanism of uptake that is unique to susceptible streptococci.

Selective Inhibition of Streptococcal Species

This compound demonstrates potent inhibitory effects against a range of streptococcal species. nih.govresearchgate.nettechnologypublisher.com Research has shown that at concentrations as low as 100 nM, this compound can completely inhibit the growth of several medically relevant streptococci. nih.govtechnologypublisher.com This includes species that are common inhabitants of the oral cavity and can act as opportunistic pathogens. nih.govasm.orgmicrobiomepost.com The inhibitory action appears to be bacteriostatic, meaning it prevents the bacteria from multiplying rather than killing them outright. microbiomepost.com

The production of this compound is regulated by a quorum-sensing system, which allows the producing bacterium, such as Streptococcus mutans, to release the compound when the cell population reaches a certain density. nih.govasm.orgnih.gov This suggests a strategic deployment of the antimicrobial to gain a competitive advantage in its niche. nih.govasm.orgmicrobiomepost.com

Lack of Activity Against Other Gram-Positive Bacteria

In stark contrast to its potent effects on streptococci, this compound shows a notable lack of activity against other Gram-positive bacteria. nih.govresearchgate.netbiorxiv.orgasm.orgmicrobiomepost.comacs.org Studies have consistently demonstrated that bacteria such as Enterococcus faecalis and Lactococcus lactis are not affected by this compound. nih.govresearchgate.netasm.orgmicrobiomepost.comresearchgate.net This specificity is a key feature that distinguishes this compound from broad-spectrum antibiotics and highlights its potential for targeted microbial modulation. technologypublisher.com The insensitivity of these bacteria to this compound suggests they either lack the specific cellular target of the compound or possess mechanisms to prevent its entry or action.

Interspecies Competition and Microbial Community Modulation

The selective antimicrobial activity of this compound has significant implications for the structure and function of microbial communities, particularly within the complex environment of the oral microbiome. asm.orgmicrobiomepost.comacs.orgasm.orgnih.govsciopen.comresearchgate.net

Role in Inter- and Intraspecies Communication

The production of this compound is regulated by a quorum-sensing system involving short hydrophobic peptides (SHPs). nih.govasm.orgnih.gov This indicates that its release is a coordinated, cell-density-dependent behavior. nih.gov This form of chemical signaling allows bacteria to communicate and orchestrate collective actions, such as the production of antimicrobial compounds to outcompete other microbes. nih.govasm.orgnih.gov While this compound itself acts as a weapon in interspecies competition, the regulatory network controlling its synthesis is a prime example of intraspecies communication. nih.govasm.orgmicrobiomepost.comacs.orgresearchgate.net It is also plausible that this compound could have additional signaling functions beyond its antimicrobial role, a possibility that warrants further investigation. microbiomepost.com

Influence on Growth of Competing Oral Streptococci

This compound has been shown to be particularly effective at inhibiting the growth of several oral streptococci that are direct competitors of S. mutans. biorxiv.orgasm.orgresearchgate.net This includes species such as Streptococcus mitis and Streptococcus oralis, which are early colonizers of the oral cavity and can inhibit the growth of S. mutans. microbiomepost.comasm.org By suppressing these competitors, S. mutans may create a more favorable environment for its own proliferation. microbiomepost.comasm.org Interestingly, treatment with this compound has also been observed to cause increased cell chaining in S. mutans itself, the mechanism of which is not yet fully understood. asm.org

Inhibited Streptococcal SpeciesReference
Streptococcus mitis nih.govbiorxiv.orgmicrobiomepost.comtechnologypublisher.com
Streptococcus oralis nih.govbiorxiv.orgmicrobiomepost.comtechnologypublisher.com
Streptococcus pneumoniae nih.govresearchgate.nettechnologypublisher.com
Streptococcus agalactiae researchgate.net
Streptococcus sanguinis biorxiv.orgresearchgate.net
Streptococcus bovis researchgate.net
Streptococcus gordonii researchgate.net
Streptococcus ferus technologypublisher.com
Unaffected Gram-Positive SpeciesReference
Enterococcus faecalis nih.govresearchgate.netasm.orgmicrobiomepost.comresearchgate.net
Lactococcus lactis nih.govresearchgate.netasm.orgmicrobiomepost.comresearchgate.net
Streptococcus pyogenes microbiomepost.comresearchgate.net

Intracellular and Morphological Effects on Target Organisms

Induction of Increased Cell Chaining in Streptococcus mutans

Exposure of the oral bacterium Streptococcus mutans to this compound has been observed to induce a distinct morphological change characterized by increased cell chaining. researchgate.net In controlled experiments, S. mutans UA159 treated with 100 nM this compound exhibited a significant increase in the formation of chains composed of more than three cells. researchgate.net This effect was observable at 2, 5, and 7 hours post-treatment. researchgate.net

The underlying mechanism for this phenomenon is not yet fully understood. However, it is reminiscent of morphological alterations seen in streptococci when cell division processes are disrupted or when the cells are under stress. researchgate.net Further investigation, such as RNA sequencing of S. mutans exposed to inhibitory concentrations of this compound, could provide insights into the specific cellular pathways affected, leading to this chaining phenotype. researchgate.net

Table 1: Quantification of Cell Chaining in S. mutans UA159 Exposed to this compound

Treatment Time Point (hours) Percentage of Cells in Chains > 3 Cells
No this compound 2 ~20%
100 nM this compound 2 ~40%
No this compound 5 ~25%
100 nM this compound 5 ~50%
No this compound 7 ~25%
100 nM this compound 7 ~45%

Data is approximate based on graphical representation in the source material. researchgate.net

Modulation of Producer Organism Behavior

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) whose production in S. mutans is regulated by a quorum-sensing (QS) system. nih.govnih.gov Specifically, a short hydrophobic peptide (SHP)/Rgg signaling system controls the biosynthetic operon responsible for producing Tryglysin. nih.govnih.gov These types of regulatory systems are conserved across streptococci and are frequently associated with RaS-RiPP biosynthetic operons. nih.gov

The production of this compound by its host organism, such as Streptococcus ferus, and the related Tryglysin B by S. mutans, is believed to play a role in interspecies competition within the oral microbiome. nih.govnih.gov These peptides exhibit inhibitory activity against other streptococcal species, potentially giving the producer organism a competitive advantage in its ecological niche. nih.govresearchgate.net The regulation of Tryglysin production through a quorum-sensing mechanism suggests that its synthesis is a coordinated behavior, likely triggered when the bacterial population reaches a certain density. nih.govnih.gov This allows the bacteria to collectively modulate their environment and outcompete other related bacteria. nih.gov

Proposed Mechanisms of Action (Hypotheses and Research Directions)

Exploration of Novel Antibiotic Mechanisms

This compound and the related Tryglysin B exhibit potent and highly selective antibiotic activity against a narrow spectrum of bacteria, primarily streptococcal species. technologypublisher.commdpi.com This narrow-spectrum activity is a strong indicator that Tryglysins may operate through a novel mechanism of action, distinct from broad-spectrum antibiotics. technologypublisher.comjustia.com The specificity of their action suggests a highly targeted interaction with a cellular component unique to susceptible streptococci. technologypublisher.commdpi.com

The unusual Trp-Gly-Lys linkage in the structure of Tryglysins is a key feature that may be central to their unique biological activity. nih.govnih.gov Research is ongoing to elucidate the precise molecular target of this compound. nih.gov Understanding this novel mechanism is a priority, as it could pave the way for the development of new therapeutics that can target specific pathogens without disrupting the beneficial bacteria of the human microbiome. technologypublisher.comnih.gov

Interaction with Specific Receptors or Cellular Pathways in Target Bacteria

The high potency and narrow spectrum of this compound strongly suggest that its mechanism of action involves a specific interaction with a receptor or a key component of a cellular pathway in susceptible bacteria. technologypublisher.commdpi.com While the exact receptor has not yet been identified, the current hypothesis centers on a targeted molecular interaction rather than a general disruption of the cell membrane, which is a common mechanism for many antimicrobial peptides. researchgate.net

The production of Tryglysin is regulated by an Rgg/SHP quorum-sensing system, a common feature in streptococci for controlling various physiological processes, including the production of antimicrobial peptides. nih.govresearchgate.net These systems involve peptide pheromones that are typically imported into the cell to interact with intracellular Rgg receptors, which are transcription factors. researchgate.netoup.comasm.org It is plausible that the mechanism of action of this compound could involve interference with a similar signaling pathway in target bacteria. For example, it might act as an antagonist to a crucial peptide-receptor interaction, thereby disrupting essential cellular processes. Further research is needed to identify the specific bacterial components that this compound interacts with to exert its inhibitory effects. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Tryglysin B
Short hydrophobic peptide (SHP)
XIP
Competence-stimulating peptide (CSP)
Threoglucin A
Hygromycin A
Malacidins
Cadasides
A50926
A40926
Dalbavancin
Threoglucins
Thiocillin
Lacticin
Nisin A
Aztreonam
Clavulanic acid
Retapamulin
Lefamulin
Bicyclostreptin A
Streptosactin
Suisactin
Rotapeptides
NxxC family peptides

Synthetic Biology and Metabolic Engineering of Tryglysin a

Heterologous Expression Systems for Tryglysin Production

The native producer of Tryglysin A, Streptococcus ferus, presents challenges for large-scale production, including potentially low yields and complex downstream processing. nih.govresearchgate.net Consequently, the development of robust heterologous expression systems in more tractable microbial hosts is a key objective. An analog, Tryglysin B, which differs by a single amino acid (cysteine instead of serine), has been successfully produced in a heterologous Escherichia coli host. nih.gov This was achieved by co-expressing the essential genes from the wgk biosynthetic gene cluster of Streptococcus mutans. nih.gov This success provides a foundational platform for the heterologous production of this compound by expressing the corresponding gene cluster from S. ferus.

Table 1: Key Genes in the Tryglysin Biosynthetic Gene Cluster (wgk)

Gene Name Proposed Function Role in Biosynthesis
wgkA Precursor Peptide Encodes the core peptide that undergoes post-translational modification.
wgkB Radical SAM (RaS) Enzyme A key enzyme that catalyzes the complex macrocyclization reaction. nih.gov

Enhancing the production of complex natural products like this compound in engineered hosts requires a multi-pronged approach targeting various aspects of the biosynthetic process. nih.gov Drawing from established principles of RiPP engineering, several strategies can be employed. nih.govnih.gov One primary strategy involves the manipulation of the precursor peptide (wgkA) itself. Optimizing the leader sequence can improve recognition by the modifying enzymes, while codon optimization of the core peptide region can enhance translational efficiency in the heterologous host. nih.gov

In its native streptococcal host, the biosynthesis of Tryglysin is tightly regulated by a short hydrophobic peptide (SHP)/Rgg quorum-sensing system. nih.govasm.org This system activates the transcription of the wgk operon when the bacterial population reaches a certain density, signaled by the accumulation of the SHP autoinducer. nih.govasm.org This native regulatory mechanism presents a prime target for pathway optimization. For instance, the engineered expression of the Rgg transcriptional activator or the exogenous addition of the SHP signal peptide can be used to induce high-level production of Tryglysin. nih.gov

Chemoenzymatic Synthesis of Tryglysin and Analogs

Purely synthetic routes provide an alternative to fermentation-based methods and are particularly valuable for producing analogs with non-natural modifications. A total chemical synthesis for Tryglysin has been established, enabling access to the molecule independent of biological systems and confirming its structure. nih.govtechnologypublisher.com Chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offer a powerful hybrid strategy for producing Tryglysin and its derivatives.

While detailed protocols are not publicly available, it has been confirmed that both isolation from the native producer and total chemical synthesis are established methods for preparing Tryglysins. technologypublisher.com The existence of a synthetic route is significant, as it allows for the production of the compound for research purposes and serves as a foundation for developing more advanced chemoenzymatic and analog synthesis strategies. nih.govnih.gov The synthesis would necessarily involve the stereocontrolled formation of the unique tetrahydro technologypublisher.comresearchgate.netbenzindole macrocycle that arises from the Trp-Gly-Lys cross-link. nih.gov

The generation of Tryglysin analogs is essential for probing its mechanism of action and improving its therapeutic properties. The inherent modularity of RiPP biosynthesis is highly amenable to the introduction of structural diversity. nih.gov By employing site-directed mutagenesis on the wgkA gene, the amino acids of the core peptide can be systematically substituted. The promiscuity of the downstream processing enzymes, particularly the WgkB radical SAM enzyme, may allow for the successful maturation of these modified precursors into novel Tryglysin analogs. nih.gov This bioengineering approach enables the creation of a library of derivatives from a single engineered strain.

Alternatively, a convergent total synthesis strategy, as developed for other complex natural products, would allow for the installation of diverse chemical moieties at various positions, creating analogs that are inaccessible through purely biological methods. nih.gov

Bioengineering Approaches for Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the structure of this compound and its potent antimicrobial activity is crucial for its development as a therapeutic lead. mdpi.com While specific SAR studies on Tryglysin have not yet been published, the tools of synthetic biology and bioengineering are ideally suited for this purpose. By creating a panel of analogs with systematic modifications, researchers can identify the key structural features—the pharmacophore—responsible for its biological activity. nsf.gov

Bioengineering approaches for SAR studies would primarily involve generating analogs through the methods described above, such as site-directed mutagenesis of the precursor peptide gene to swap, add, or delete specific amino acids. nih.gov For example, substituting the serine in this compound with the cysteine found in Tryglysin B allows for a direct comparison of their activity and spectrum. nih.gov Each engineered analog would be produced, purified, and tested in antimicrobial assays to determine how the specific structural change affects its potency and spectrum of activity. researchgate.net This systematic process allows for the mapping of key residues and structural motifs that are critical for binding to its cellular target and exerting its inhibitory effects. mdpi.comnsf.gov

Table 2: Comparison of this compound and Tryglysin B

Feature This compound Tryglysin B
Producing Organism Streptococcus ferus Streptococcus mutans
Core Peptide Sequence VS CWGKH VN CWGKH
Key Structural Feature Macrocyclic Trp-Gly-Lys Linkage Macrocyclic Trp-Gly-Lys Linkage

| Reported Activity | Potent inhibitor of various Streptococcus species. researchgate.netresearchgate.net | Potent inhibitor of various Streptococcus species. nih.gov |

Rational Design of Tryglysin Derivatives

The rational design of this compound derivatives is an area of significant interest for overcoming potential limitations of the natural compound and for developing new molecules with tailored activities. While specific structure-activity relationship (SAR) studies on this compound have not yet been extensively published, the known structures of this compound and its analogue, Tryglysin B, provide a basis for hypothesizing how modifications might impact its biological function. nih.govnih.gov

Key to the structure of tryglysins is the unprecedented tetrahydro nih.govmdpi.combenzindole motif formed from a Trp-Gly-Lys linkage. nih.gov This macrocyclic core is a primary target for rational design. Alterations to the size and composition of this ring could influence the molecule's stability, solubility, and interaction with its biological target. For instance, substituting amino acids within the macrocycle could modulate its conformational flexibility and, consequently, its binding affinity and specificity.

Another avenue for rational design involves the modification of the peptide backbone and side chains outside of the macrocyclic core. The difference between this compound and Tryglysin B lies in a single amino acid substitution, highlighting that even minor changes can be achieved and may influence the spectrum of activity. nih.gov Future research in this area will likely focus on creating a library of this compound variants with targeted amino acid substitutions to probe the importance of each residue for its antimicrobial potency and spectrum.

Table 1: Comparison of this compound and Tryglysin B Structures

FeatureThis compoundTryglysin B
Producing Organism Streptococcus ferusStreptococcus mutans
Peptide Sequence VNSW GKHVNCW GKH
Key Modification Tetrahydro nih.govmdpi.combenzindole macrocycleTetrahydro nih.govmdpi.combenzindole macrocycle

This table is based on data from Rued, B. E., et al. (2021). nih.gov

Genetic Manipulation of Biosynthetic Enzymes for Diversification

The diversification of this compound can be powerfully achieved through the genetic manipulation of its biosynthetic enzymes. The biosynthetic gene cluster, designated as the wgk operon, contains the necessary enzymatic machinery for the production of the mature peptide. nih.gov

A significant breakthrough in the metabolic engineering of tryglysins was the successful heterologous expression of the S. mutans wgk gene cluster in Escherichia coli to produce Tryglysin B. nih.gov This achievement demonstrates the feasibility of transferring the biosynthetic pathway into a more genetically tractable host, which can serve as a platform for generating novel derivatives.

The core enzymes in the wgk cluster, particularly the radical S-adenosylmethionine (RaS) enzyme responsible for the key cyclization event, are prime targets for genetic manipulation. nih.gov Site-directed mutagenesis or domain swapping of this enzyme could potentially lead to the formation of alternative macrocyclic structures. Furthermore, manipulation of the precursor peptide gene, wgkA, by altering its coding sequence can introduce new amino acids into the peptide backbone, which would then be subjected to the downstream modifying enzymes, leading to a diverse array of novel tryglysin analogues. nih.gov

Future work in this area may involve the combinatorial expression of wgk genes with biosynthetic genes from other RiPP pathways to create hybrid molecules with unique structural features and biological activities.

Table 2: Key Components of the Tryglysin Biosynthetic Gene Cluster (wgk)

GenePutative FunctionRole in Diversification
wgkA Precursor peptideCan be mutated to introduce new amino acids.
wgkB Radical SAM (RaS) enzymeCan be engineered to alter the cyclization pattern.
wgkC Modifying enzymePotential target for altering post-translational modifications.

This table is based on information from Rued, B. E., et al. (2021). nih.gov

Advanced Research Methodologies and Experimental Models

In Vitro Assays for Bioactivity Assessment

In vitro assays are fundamental in characterizing the antimicrobial properties of Tryglysin A and quantifying its production. These methods allow for controlled experimental conditions to assess the direct impact of the compound on various bacterial species.

Growth inhibition studies have been crucial in determining the spectrum of activity for this compound. These assays typically involve exposing various bacterial strains to the purified compound and monitoring their growth over time. The results indicate that this compound exhibits potent but narrow-spectrum activity, primarily targeting other streptococcal species. researchgate.net

At a concentration of 100 nM, this compound has been shown to completely inhibit the growth of several members of the mitis group of streptococci, including Streptococcus mitis, Streptococcus oralis, and Streptococcus pneumoniae. nih.gov It also displays significant inhibitory activity against Streptococcus agalactiae and, to a lesser extent, Streptococcus sanguinis and Streptococcus bovis. nih.gov Conversely, species such as Streptococcus pyogenes, Lactococcus lactis, and Enterococcus faecalis appear to be unaffected by this compound. nih.gov This specificity suggests a targeted mechanism of action. While formal Minimal Inhibitory Concentration (MIC) values are not always explicitly reported in broad-spectrum tables, the effective inhibitory concentrations provide a strong indication of its potency.

Bacterial SpeciesEffect of 100 nM this compound
Streptococcus mitisComplete growth inhibition nih.gov
Streptococcus oralisComplete growth inhibition nih.gov
Streptococcus pneumoniaeComplete growth inhibition nih.gov
Streptococcus agalactiaeGreater inhibitory activity nih.gov
Streptococcus sanguinisLower degree of inhibition nih.gov
Streptococcus bovisLower degree of inhibition nih.gov
Streptococcus gordoniiExtended lag phase nih.gov
Streptococcus pyogenesUnaffected nih.gov
Lactococcus lactisUnaffected nih.gov
Enterococcus faecalisUnaffected nih.gov

The quantification of this compound produced by Streptococcus ferus has been achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. dovepress.com This method allows for the separation and precise mass determination of the compound from culture supernatants. By comparing the elution profile and mass spectrometry data of the authentic, isolated this compound with a synthetically produced standard, researchers can confirm its identity and quantify its production levels as a function of bacterial growth phase. dovepress.com

Transcriptomic and Proteomic Analyses

Transcriptomic analyses have provided significant insights into the regulatory networks governing this compound biosynthesis. These studies focus on understanding how gene expression is altered in response to specific signaling molecules, thereby controlling the production of this antimicrobial peptide.

RNA sequencing (RNA-seq) has been employed to investigate the genetic regulation of the wgk operon, which is responsible for the biosynthesis of Tryglysin. dovepress.com This powerful technique allows for a global view of the transcriptome, revealing which genes are up- or downregulated under specific conditions. In the context of this compound, RNA-seq has been used to study the effects of the induction of the PdrA system, a short hydrophobic peptide (SHP)/Rgg quorum-sensing system. dovepress.com These analyses help to identify the full set of genes that are co-regulated with the Tryglysin biosynthetic cluster. nsf.gov

Through transcriptomic studies, specific genes that are differentially regulated in conjunction with this compound production have been identified. For instance, in Streptococcus mutans, the cognate SHP/Rgg quorum-sensing system has been shown to directly regulate the expression of the wgk operon. dovepress.com Validation of RNA-seq data through quantitative reverse transcription-PCR (qRT-PCR) has confirmed the differential expression of key genes. For example, in a ΔpdrA mutant strain, transcripts for irvA and gbpC were found to be at higher levels, while wgkB, comEA, and comYA were downregulated compared to the wild type, confirming the regulatory role of this system. dovepress.com

GeneRegulation in ΔpdrA mutant
irvAUpregulated dovepress.com
gbpCUpregulated dovepress.com
wgkBDownregulated dovepress.com
comEADownregulated dovepress.com
comYADownregulated dovepress.com

While transcriptomic data has been instrumental, comprehensive proteomic analyses specifically detailing the changes in the protein landscape in response to this compound exposure have not been extensively reported.

Advanced Microscopy for Morphological Changes

Advanced microscopy techniques have been utilized to observe the phenotypic effects of this compound on target bacterial cells. These methods provide visual evidence of the compound's impact on bacterial morphology and cellular arrangement. Treatment of susceptible streptococcal strains with 100 nM this compound has been observed to induce distinct morphological changes. Specifically, microscopy has revealed the appearance of long chains of cells, with the extent of chaining correlating with the duration of treatment. dovepress.com At earlier time points, such as 2 hours post-treatment, small chains are observed. However, after 5 and 7 hours of exposure to this compound, a significant increase in the formation of these long cellular chains becomes apparent. dovepress.com This suggests that this compound may interfere with cell division or separation processes in susceptible bacteria.

Observation of Cell Chaining and Other Phenotypes

This compound has been observed to induce distinct morphological changes in susceptible bacterial species, most notably an increase in cell chaining. In studies involving Streptococcus mutans, treatment with this compound resulted in a significant increase in the formation of longer cell chains. nih.govresearchgate.net This phenotype is reminiscent of morphological alterations that can occur in streptococci when cell division processes are disrupted or the cells are subjected to stress. nih.gov

The observed increase in cell chaining correlates with the duration of exposure to this compound, with longer treatment times leading to the appearance of more elongated chains of cells. researchgate.net This effect on cell morphology is a key indicator of the compound's biological activity against S. mutans. The underlying mechanism for this phenotype is not yet fully elucidated but is thought to be related to the disruption of normal cell separation processes.

PhenotypeOrganismObservation
Increased Cell ChainingStreptococcus mutansSignificant increase in the length of cell chains upon treatment with this compound. nih.govresearchgate.net
Growth InhibitionStreptococcus mutansThis compound exhibits inhibitory effects on the growth of S. mutans. researchgate.net

Ex-Vivo and In Vitro Microbial Community Models

Culturing Conditions for Oral Microbiomes

The study of this compound's impact on complex microbial communities, such as the oral microbiome, necessitates the use of specialized ex-vivo and in vitro models. The culturing conditions are a critical variable in these experimental setups, as they can significantly influence the composition and function of the microbial consortia and the activity of the compound itself. nih.gov

Initial investigations into the effects of this compound on oral microbiota were challenging due to the culturing conditions. biorxiv.org It was discovered that a streptococcal chemically defined medium (CDM) was essential for the activity of this compound. biorxiv.org This medium was found to selectively promote the growth of streptococci from a diverse salivary inoculum. biorxiv.org

Furthermore, the development of the oral consortia in these models is substantially affected by several factors, including the type of growth model (e.g., planktonic versus biofilm), the concentration of saliva, and the atmospheric conditions, particularly the oxygen content. researchgate.netbiorxiv.org Serial culturing has also been shown to cause shifts in the detected microbial species. biorxiv.org

FactorInfluence on Oral Microbiome Culturing
Culture Medium A streptococcal chemically defined medium (CDM) is necessary for this compound activity and selectively favors streptococcal growth. biorxiv.org
Growth Model The choice between planktonic and biofilm models impacts the development of the oral consortia. researchgate.net
Saliva Content The amount of saliva used in the culture medium has a substantial effect on the microbial community. researchgate.net
Oxygen Content The atmospheric conditions, particularly the presence or absence of oxygen, influence the growth of different microbial species. researchgate.net

Assessment of Tryglysin Impact on Complex Microbial Systems

Ex-vivo and in vitro models of the oral microbiome have been instrumental in assessing the impact of this compound on complex microbial systems. In these models, this compound has been shown to inhibit the growth of oral species derived from saliva when cultured in a chemically defined medium that favors the growth of S. salivarius. biorxiv.org

The addition of this compound to these complex microbial communities results in a selective pressure, altering the balance of the microbiome. biorxiv.org While this compound-treated samples clustered separately from untreated controls in principal component analysis, the observed differences in one study were not statistically significant. nih.gov

Notably, research suggests that this compound may have an indirect effect on the presence of certain oral bacteria, such as Candidatus Saccharibacteria, which are known to form obligate relationships with other bacteria for their survival. nih.gov The primary activity of tryglysins is the specific inhibition of the growth of other streptococci within the complex community. nih.gov

Impact of this compoundObservation in Microbial Community Models
Growth Inhibition Inhibits the growth of saliva-derived oral species in a chemically defined medium. biorxiv.org
Selective Pressure Exerts a selective pressure on the composition of the oral microbiome. biorxiv.org
Effect on Specific Taxa May indirectly affect the presence of bacteria like Candidatus Saccharibacteria. nih.gov
Target Specificity Specifically inhibits the growth of competing streptococcal species. nih.gov

Future Research Directions and Unanswered Questions

Elucidating the Precise Molecular Targets and Mechanism of Action

The exact molecular workings of Tryglysin A remain a critical area for future investigation. While its bacteriostatic effects against specific streptococcal species are established, the precise mechanisms driving this inhibition are not yet fully understood. acs.orgacs.org this compound is a member of the Radical S-adenosylmethionine (RaS)-RiPPs, a class of natural products known for their complex chemical structures. nih.govbiorxiv.org Its production is regulated by a sophisticated quorum-sensing system of the SHP/Rgg type, which allows bacteria like Streptococcus mutans and Streptococcus ferus to synthesize it in response to cell population density. nih.govresearchgate.netmdpi.com

A defining characteristic of this compound is its unprecedented tetrahydro mdpi.comasm.orgbenzindole modification. This unique feature is created by the formation of two carbon-carbon bonds between the side chains of tryptophan and lysine (B10760008) residues, a process catalyzed by a single radical SAM enzyme. acs.orgasm.org This complex structure is believed to be fundamental to its biological activity. While it is known to inhibit the growth of competing streptococci, the specific molecular interactions are still to be determined. nih.govresearchgate.netasm.org Some related RaS-RiPPs are known to permeabilize cell membranes and dissipate the proton motive force, suggesting a possible, though currently speculative, mechanism for this compound. acs.org

A significant gap in the current understanding of this compound is the identity of its molecular receptor(s) on susceptible bacteria. The compound's high degree of specificity, inhibiting certain streptococcal species while leaving others unaffected, strongly suggests a receptor-mediated mode of action. researchgate.netasm.org The identification of this putative receptor is a primary objective for future studies. Pinpointing the binding target would be a breakthrough in understanding its selectivity and would pave the way for more detailed mechanistic studies.

Furthermore, the downstream signaling cascades that are triggered upon this compound binding are entirely unknown. Research is needed to uncover which cellular pathways are perturbed following the initial binding event, leading to the observed growth inhibition. Elucidating these cascades will provide a complete picture of its mechanism of action, from extracellular signal to intracellular response.

Current research indicates that this compound disrupts bacterial growth and cell morphology. For instance, in some species like Streptococcus gordonii, it causes an extended lag phase in growth. researchgate.net More specific morphological changes have been observed in S. mutans, where exposure to this compound results in the formation of longer cell chains, hinting at interference with the cell division or separation machinery. nih.gov

Future research should aim to systematically characterize the full range of cellular processes affected by this compound. This could involve transcriptomic and proteomic analyses of treated cells to identify global changes in gene and protein expression. Investigating its effects on fundamental processes such as cell wall synthesis, DNA replication, and protein synthesis will be crucial to fully comprehend its bacteriostatic power.

Comprehensive Analysis of Tryglysin's Role in Microbiome Dynamics

This compound is poised to be a significant factor in microbial ecology, particularly within environments where streptococci are prevalent, such as the oral cavity and the respiratory tract. biorxiv.orgresearchgate.netmdpi.com Its targeted action suggests a sophisticated role in mediating inter-species competition.

This compound exhibits a narrow spectrum of activity, potently inhibiting key members of the oral microbiome such as Streptococcus mitis, Streptococcus oralis, Streptococcus sanguinis, and the respiratory pathogen Streptococcus pneumoniae. biorxiv.orgresearchgate.netasm.org Conversely, it does not affect other bacteria like Streptococcus pyogenes, Lactococcus lactis, or Enterococcus faecalis. researchgate.netasm.org This selectivity allows producer organisms, like the dental pathogen S. mutans, to gain a competitive advantage by suppressing the growth of nearby rivals. researchgate.net

The long-term ecological consequences of this activity are a compelling area for research. Studies using complex, multi-species microbiome models are needed to understand how the presence of this compound shapes community structure and function over time. A key challenge identified in ex-vivo studies is that the antimicrobial activity of this compound is highly dependent on specific environmental factors, such as the growth medium, highlighting the complexity of translating laboratory findings to natural ecosystems. biorxiv.orgbiorxiv.org Future work must address how environmental variables influence its production and efficacy within a natural microbiome.

Inhibitory Activity of this compound Against Various Bacterial Species
Bacterial SpeciesEffect of this compound (at 100 nM)Reference
Streptococcus mitisComplete Growth Inhibition researchgate.net
Streptococcus oralisComplete Growth Inhibition researchgate.net
Streptococcus pneumoniaeComplete Growth Inhibition researchgate.net
Streptococcus agalactiaeInhibited researchgate.net
Streptococcus sanguinisInhibited (to a lower degree) researchgate.net
Streptococcus bovisInhibited (to a lower degree) researchgate.net
Streptococcus gordoniiExtended Lag Phase researchgate.net
Streptococcus mutansAuto-inhibitory mdpi.comresearchgate.net
Streptococcus ferusAuto-inhibitory researchgate.net
Streptococcus pyogenesUnaffected researchgate.net
Lactococcus lactisUnaffected researchgate.netasm.org
Enterococcus faecalisUnaffected researchgate.netasm.org

The direct interaction between this compound and host factors remains an open question. However, the broader family of streptococcal peptides is known to modulate host immune responses. nih.govfrontiersin.org These peptides can function as signals that alter the expression of bacterial genes involved in host-microbe interactions, such as those responsible for biofilm formation and capsule production. nih.govmdpi.com These changes, in turn, influence how bacteria are perceived by the host immune system. frontiersin.org

Future research should investigate whether this compound has any direct effect on host cells or if its influence is primarily indirect, mediated through its alteration of the local microbiome. mdpi.com Understanding its role in the complex dialog between the microbiome and the host immune system is essential, as shifts in microbial composition can have profound effects on host homeostasis.

Exploration of Tryglysin Analogs and Derivatives for Enhanced Bioactivity

The novel structure and potent, specific activity of this compound make it an attractive scaffold for bioengineering. The field of RiPP discovery and engineering has demonstrated that natural peptides can be modified to create analogues with improved properties, such as enhanced potency, greater stability, or a broader spectrum of activity. acs.orgresearchgate.net

Two natural variants, this compound from S. ferus and Tryglysin B from S. mutans, are already known and show slightly different activity profiles. nih.govresearchgate.net This natural diversity provides a starting point for the rational design of new derivatives. Future work could focus on synthesizing analogues with modifications to the unique tetrahydro mdpi.comasm.orgbenzindole core or alterations to the amino acid sequence of the peptide backbone. acs.org The application of computational models for predicting the structure and function of antimicrobial peptides could accelerate the discovery of Tryglysin-based compounds with superior bioactivity. asm.org The exploration of such analogues represents a promising frontier for developing next-generation antimicrobial agents.

Structural Modifications and Their Effect on Activity

This compound is a macrocyclic heptapeptide (B1575542) with a unique tetrahydrobenzindole modification, which is formed by a carbon-carbon bond between the side chains of tryptophan and lysine residues. acs.org This distinct structure is crucial for its potent and specific antimicrobial activity against certain streptococcal species. acs.org A closely related peptide, Tryglysin B, has been identified as the likely product from the wgk biosynthetic gene cluster in Streptococcus mutans. acs.orgasm.org The primary difference between the two is a single amino acid substitution in the precursor peptide, which results in a cysteine in Tryglysin B compared to a serine in this compound. nih.gov

The unique cyclic structure of tryglysins is thought to contribute to their bioactivity by reducing solvation, which may enhance their ability to permeate microbial membranes, and by providing increased resistance to degradation by proteases. asm.org While this compound and B have been identified, the full extent of how structural changes affect bioactivity is not yet understood. The absolute configuration of the α- and δ-carbons of the cross-linked lysine residue has also not been determined. researchgate.net

Systematic structure-activity relationship (SAR) studies are a vital future direction. The promiscuity of the enzymes involved in RiPP biosynthesis often allows for mutations in the core peptide, which facilitates the creation of analogues for such studies. acs.org The development of a chemical synthesis route for this compound further enables the generation of diverse analogues with non-canonical amino acids to probe the structural requirements for its activity. technologypublisher.comnih.gov

Table 1: Comparison of this compound and Tryglysin B

Feature This compound Tryglysin B
Producing Organism Streptococcus ferus Streptococcus mutans (predicted)
Core Peptide Sequence VSCWGKH VNCWGKH
Unique Modification Tetrahydro nih.govresearchgate.netbenzindole Tetrahydro nih.govresearchgate.netbenzindole
Distinguishing Feature Contains a Serine residue Contains a Cysteine residue

| Reference | nih.govresearchgate.net | acs.orgresearchgate.net |

Discovery of New RaS-RiPPs with Similar Properties

This compound belongs to the growing class of Radically S-adenosylmethionine (RaS) RiPPs, which are characterized by modifications catalyzed by RaS enzymes. acs.orgasm.org These enzymes are known to perform a wide variety of complex chemical reactions, suggesting that a vast diversity of similar peptides awaits discovery. acs.org

Genome mining has become a powerful tool for identifying novel RiPPs by searching for the biosynthetic gene clusters (BGCs) that produce them. rsc.orgresearchgate.net A bioinformatics analysis of streptococcal genomes revealed a large network of RaS-RiPP BGCs, which were organized into 16 distinct subfamilies based on the sequence similarity of their precursor peptides. researchgate.net Tryglysin belongs to one of these subfamilies, while the products of most other subfamilies remain uncharacterized. researchgate.netresearchgate.net This network provides a roadmap for the targeted discovery of new RaS-RiPPs. acs.orgresearchgate.net

Future research will likely focus on exploring this untapped biosynthetic potential. biorxiv.org By targeting the BGCs of these uncharacterized subfamilies, it may be possible to discover new peptides with novel structures and potentially unique biological activities similar to this compound. rsc.orguniversiteitleiden.nl The continued characterization of RaS-RiPPs is expected to identify many new peptides that play important roles in microbial competition and host-microbe interactions. researchgate.net

Advancements in Biosynthetic Pathway Engineering

Engineering the biosynthetic pathways of natural products like this compound holds significant promise for improving their production and creating novel derivatives.

Improving Production Efficiency via Dynamic Regulation

The production of Tryglysin in Streptococcus mutans is tightly controlled by a quorum-sensing (QS) system. asm.orgnih.gov This regulatory network involves a short hydrophobic peptide (SHP) pheromone and its cognate transcriptional regulator, Rgg. asm.orgnih.gov The production of this compound in S. ferus begins in the early stationary phase of growth and reaches its peak during the late exponential phase. researchgate.net

Specifically, the SHP/Rgg system directly regulates the transcription of the wgk biosynthetic operon responsible for Tryglysin production. nih.govnsf.gov The addition of synthetic SHP peptide induces the expression of this operon in a dose-dependent manner. nih.gov This natural regulatory mechanism provides a clear target for metabolic engineering. By manipulating the components of this QS system, for instance, by overexpressing the Rgg regulator or engineering the SHP pheromone, it could be possible to dynamically control and enhance the production of Tryglysin. This approach could lead to significantly higher yields of the compound from bacterial cultures.

Development of Novel Synthetic Strategies for Tryglysin and Related Peptides

Beyond biological production, chemical synthesis offers a powerful and flexible alternative for producing Tryglysin and its analogues. technologypublisher.com Researchers have successfully established methods for the total chemical synthesis of this compound. researchgate.nettechnologypublisher.com This achievement is significant as it circumvents the complexities of bacterial fermentation and purification.

Chemical synthesis, often employing techniques like solid-phase peptide synthesis (SPPS), allows for the precise construction of the peptide backbone. wikipedia.org More importantly, it provides the opportunity to incorporate non-canonical or unnatural amino acids into the structure, which is difficult to achieve through biosynthesis. nih.govwikipedia.org This capability is invaluable for conducting detailed SAR studies to pinpoint the exact structural features responsible for Tryglysin's activity and for optimizing its properties. acs.orgnih.gov The development of robust synthetic strategies is therefore crucial for exploring the full therapeutic potential of the tryglysin scaffold and generating new peptide-based drug leads. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming increasingly important in natural product research and drug discovery.

Predictive Modeling of Tryglysin Interactions

While extensive computational studies specifically on this compound's interactions are not yet widely published, this area represents a significant future research direction. Computational methods are increasingly used to accelerate the discovery and characterization of antimicrobial peptides. asm.org Predictive modeling techniques, such as molecular docking and molecular dynamics simulations, could be employed to generate hypotheses about how this compound interacts with its molecular target in susceptible bacteria.

Such models could help to visualize the binding mode of this compound and identify the key amino acid residues involved in the interaction. This in silico analysis can guide the rational design of new Tryglysin analogues with potentially improved activity or altered specificity. nih.gov The integration of these computational predictions with experimental data from bioactivity assays of synthesized analogues would create a powerful feedback loop, accelerating the optimization of Tryglysin as a potential therapeutic agent. Furthermore, machine learning approaches, which have been used to predict caries risk based on microbiome data, could potentially be adapted to identify factors that influence Tryglysin's efficacy in complex microbial communities. nsf.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Tryglysin B
S-adenosylmethionine (SAM)
Ciprofloxacin
Serine
Cysteine
Tryptophan
Lysine

Genome Mining for Related Biosynthetic Gene Clusters

The discovery of this compound has opened a new window into the chemical diversity of ribosomally synthesized and post-translationally modified peptides (RiPPs). A key avenue for future research lies in the systematic exploration of microbial genomes to uncover biosynthetic gene clusters (BGCs) related to the one responsible for this compound production. This process, known as genome mining, leverages the ever-expanding repository of sequenced microbial genomes to find the genetic blueprints for novel natural products. uni-tuebingen.de

Genome mining has become a cornerstone of modern natural product discovery, shifting the paradigm from traditional activity-based screening to a more targeted, genomics-driven approach. uni-tuebingen.de For RiPPs, this strategy has been particularly fruitful, leading to the identification of new classes of molecules, including the tryglysins. researchgate.netbiorxiv.org The BGC responsible for this compound, the wgk cluster, contains the genetic instructions for its unique biosynthesis, including the unprecedented tetrahydro- biorxiv.orgresearchgate.netbenzindole motif formed from tryptophan, glycine, and lysine residues. researchgate.netnih.gov This distinct biosynthetic signature provides a powerful query for computational tools to search for related pathways in other organisms.

Future genome mining efforts to find tryglysin-like BGCs will likely employ several complementary strategies:

Homology-Based Searching: The core biosynthetic enzymes within the tryglysin BGC, particularly the radical S-adenosylmethionine (SAM) enzyme responsible for the key cross-linking reaction, can be used as "bait" in homology searches (such as BLAST) against genomic and metagenomic databases. biorxiv.org This class-dependent approach has successfully identified new RiPP classes by targeting enzymes already established in RiPP biosynthesis. biorxiv.org

Precursor Peptide Analysis: RiPP biosynthesis is defined by the post-translational modification of a precursor peptide. biorxiv.org Analyzing sequence similarity networks of precursor peptides from known and putative RaS-RiPP BGCs can reveal distinct subfamilies, each potentially corresponding to a unique class of natural products. nsf.gov Identifying novel precursor peptide sequences clustered with known tryglysin-like modifying enzymes could pinpoint new BGCs.

Metagenomic Mining: The vast majority of microbes remain uncultured, representing a massive untapped reservoir of biosynthetic potential. asm.org Advanced computational pipelines, such as the taxonomy-guided identification of biosynthetic gene clusters (TaxiBGC), are being developed to directly mine metagenomic datasets from diverse environments, like the human microbiome. asm.orgasm.org This allows for the discovery of BGCs from organisms that cannot be grown in the lab, significantly expanding the search space for tryglysin-related compounds. asm.org

The application of sophisticated bioinformatics tools is central to these mining efforts. Platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) are instrumental in identifying and classifying BGCs from genomic data. researchgate.netmdpi.com For instance, the Tryglysin B BGC in Streptococcus mutans is identified by antiSMASH as a "RaS-RiPP, RRE-containing" cluster with 100% similarity to the known cluster. secondarymetabolites.org Such tools enable researchers to sift through immense datasets and prioritize BGCs for further investigation. mdpi.com

The discovery of a class-defining post-translational modification, like the one in tryglysins, can serve as a prototype for unveiling additional RiPP classes through genome mining. biorxiv.org By searching for BGCs that contain a similar constellation of genes—a radical SAM enzyme, a precursor peptide with specific motifs, and associated regulatory or transport proteins—researchers can systematically uncover novel bioactive peptides. The pairing of SHP/Rgg quorum-sensing systems with RaS biosynthetic operons, as seen with tryglysin, is conserved across streptococci, suggesting that many more of these systems await discovery and characterization. nih.govnih.gov

Interactive Data Table: Computational Tools for Genome Mining

Tool Function Relevance to Tryglysin Discovery
antiSMASH Identifies and annotates secondary metabolite BGCs in genomic data. mdpi.combiorxiv.org Can identify tryglysin-like RaS-RiPP BGCs and compare them to known clusters. secondarymetabolites.org
BiG-SCAPE Groups BGCs into gene cluster families based on similarity, creating sequence similarity networks. researchgate.netmdpi.com Helps to visualize the distribution and diversity of tryglysin-related BGC families across many genomes. mdpi.com

| TaxiBGC | A computational pipeline for mining metagenomic data to identify experimentally verified BGCs. asm.orgasm.org | Enables the discovery of BGCs from uncultured microbes in complex environments like the gut microbiome. asm.org |

Table of Compounds

Compound Name
This compound
Tryglysin B
Lacticin
Thiocillin
Colistin

Q & A

Basic Research Questions

Q. What established methods are used to synthesize Tryglysin A in laboratory settings, and how can reproducibility be ensured?

  • Methodological Guidance : Synthesis protocols should detail reaction conditions (e.g., solvents, catalysts, temperature) and purification steps (e.g., column chromatography, recrystallization). Characterization via NMR, HPLC, and mass spectrometry is critical to confirm molecular identity and purity (>95%). For reproducibility, follow journal guidelines requiring explicit experimental descriptions, including equipment specifications and validation of synthetic intermediates .

Q. Which biochemical assays are most robust for evaluating this compound’s activity, and what controls are essential?

  • Methodological Guidance : Use in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) with positive/negative controls to validate target engagement. Cell-based assays (e.g., viability assays) should include vehicle controls and dose-response curves. Normalize data to housekeeping genes/proteins and report interassay variability .

Q. How can researchers verify the structural stability of this compound under varying experimental conditions?

  • Methodological Guidance : Conduct stability studies using techniques like differential scanning calorimetry (DSC) or accelerated degradation tests (e.g., exposure to heat, light, or humidity). Compare results to reference standards and document degradation products via LC-MS. Ensure alignment with FDA guidelines for preclinical compound stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.